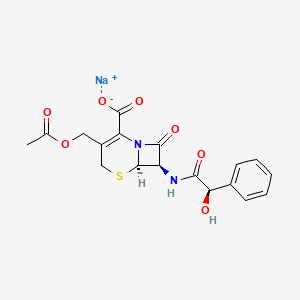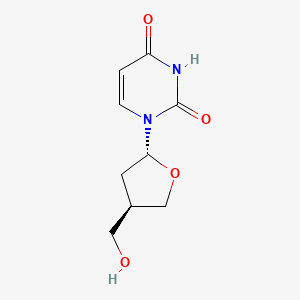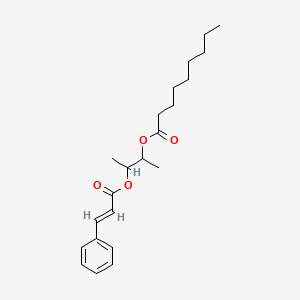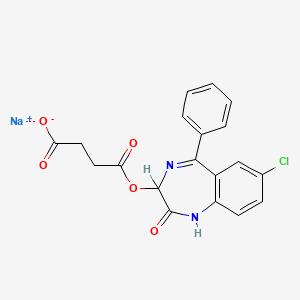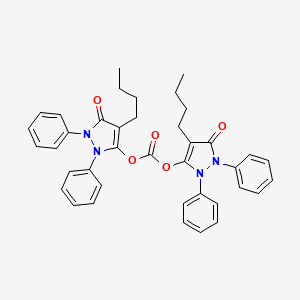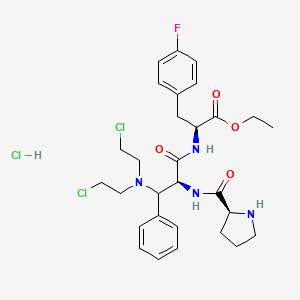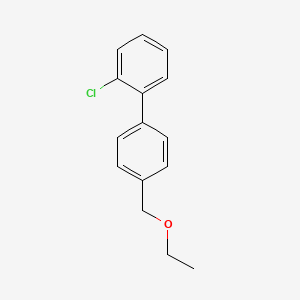
1,1'-Biphenyl, 2-chloro-4'-(ethoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxymethyl)-2’-chlorobiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethoxymethyl group attached to the fourth position of one benzene ring and a chlorine atom attached to the second position of the other benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-2’-chlorobiphenyl typically involves the reaction of 2-chlorobiphenyl with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(Ethoxymethyl)-2’-chlorobiphenyl can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethoxymethyl)-2’-chlorobiphenyl can undergo various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of biphenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-(formylmethyl)-2’-chlorobiphenyl or 4-(carboxymethyl)-2’-chlorobiphenyl.
Reduction: Formation of 4-(ethoxymethyl)biphenyl.
Substitution: Formation of 4-(ethoxymethyl)-2’-hydroxybiphenyl, 4-(ethoxymethyl)-2’-aminobiphenyl, or 4-(ethoxymethyl)-2’-alkylbiphenyl.
Wissenschaftliche Forschungsanwendungen
4-(Ethoxymethyl)-2’-chlorobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-(Ethoxymethyl)-2’-chlorobiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The ethoxymethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methoxymethyl)-2’-chlorobiphenyl: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
4-(Ethoxymethyl)-2’-bromobiphenyl: Similar structure but with a bromine atom instead of a chlorine atom.
4-(Ethoxymethyl)-2’-fluorobiphenyl: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
4-(Ethoxymethyl)-2’-chlorobiphenyl is unique due to the presence of both the ethoxymethyl group and the chlorine atom, which confer specific chemical and biological properties. The ethoxymethyl group enhances its solubility in organic solvents, while the chlorine atom provides a site for further chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
109523-85-5 |
|---|---|
Molekularformel |
C15H15ClO |
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
1-chloro-2-[4-(ethoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C15H15ClO/c1-2-17-11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
BYEMSPWDLGUNKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


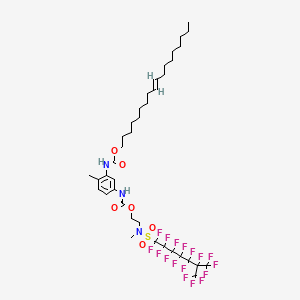
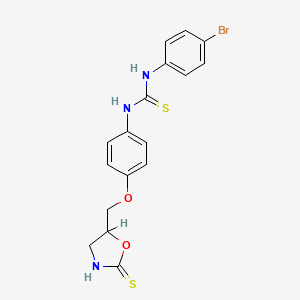

![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
